Talniflumate

Beschreibung

Talniflumate, is an anti-inflammatory molecule studied and used as a mucin regulator in the treatment of cystic fibrosis, chronic obstructive pulmonary disease (COPD) and asthma. In addition, it is used in inflammatory conditions such as rheumatoid arthritis. Phase I trials with this compound for the treatment of cystic fibrosis and COPD were completed in August 2001, and phase II trials were performed in Ireland for the treatment of cystic fibrosis but this research has now been discontinued. This compound has been approved for approximately 20 years in Argentina other countries (excluding the United States, Europe, and Japan).

This compound is a small molecule drug with a maximum clinical trial phase of II.

an anti-inflammatory molecule for the treatment of cystic fibrosis, chronic obstructive pulmonary disease and asthma

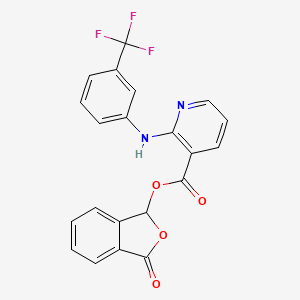

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMLJLFWUCQGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046740 | |

| Record name | Talniflumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66898-62-2 | |

| Record name | Talniflumate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66898-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talniflumate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talniflumate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09295 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talniflumate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALNIFLUMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK78S0U9S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Talniflumate as a GCNT3 Inhibitor for Mucin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overproduction of mucins is a key pathological feature in a variety of diseases, including cystic fibrosis, chronic obstructive pulmonary disease (COPD), and several cancers, notably pancreatic cancer.[1][2] This hypersecretion creates a barrier that can impede drug delivery and promote disease progression.[2] A pivotal enzyme in mucin biosynthesis is the core 2 β-1,6 N-acetylglucosaminyltransferase (GCNT3).[3][4] Talniflumate, a non-steroidal anti-inflammatory drug, has been identified as a potent and selective inhibitor of GCNT3.[1][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on mucin synthesis, and detailed experimental protocols for its evaluation, positioning it as a promising therapeutic agent for mucin-driven pathologies.

Introduction: The Role of GCNT3 in Mucin Synthesis

Mucins are high-molecular-weight glycoproteins that are essential components of the protective mucus layer lining epithelial surfaces.[2] Their structure is characterized by a protein backbone with extensive O-linked glycosylation. The synthesis of these O-glycans is a complex process initiated in the Golgi apparatus and involves a series of glycosyltransferases.[6]

GCNT3 is a key enzyme responsible for the formation of core 2 and core 4 O-glycan structures, which are critical for the branching and elongation of the glycan chains on mucins.[4] Aberrant overexpression of GCNT3 has been linked to increased production of mucins in various diseases, contributing to their pathogenesis.[3][4] In pancreatic cancer, for instance, high GCNT3 expression correlates with increased mucin production, aggressive tumor growth, and reduced patient survival.[2][3] Therefore, targeting GCNT3 presents a rational therapeutic strategy to control mucin overproduction.

This compound: A Selective Inhibitor of GCNT3

This compound is an anti-inflammatory molecule that has been repurposed as a mucin regulator.[1] In silico molecular docking studies have revealed that this compound selectively binds to GCNT3 with a high affinity.[3] This binding is predicted to involve three hydrogen bonds, contributing to a docking affinity of -8.3 kcal/mol.[2][3] By inhibiting GCNT3, this compound effectively disrupts the biosynthesis of mucins, leading to a reduction in their production.[1][3]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on GCNT3 and mucin synthesis have been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Effect | Quantitative Result | Reference |

| MiaPaCa (Human Pancreatic Cancer) | This compound | Reduction in mucin-positive cells | 38% decrease (p<0.0001) | |

| BxPc3 and Panc1 (Human Pancreatic Cancer) | This compound (24h) followed by 3H gemcitabine (2h) | Increased gemcitabine uptake | 40% (p<0.03) and 50% (p<0.025) increase, respectively | |

| Pancreatic Cancer Organoids (Murine) | 100 µM this compound | Inhibition of GCNT3, MUC1, and MUC5AC expression | Significant reduction observed via immunofluorescence and Western Blot | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Treatment | Effect | Quantitative Result | Reference |

| Kras Genetically Engineered Mouse (Pancreatic Cancer) | This compound (400 ppm in diet for 1 week) | Decreased GCNT3 and mucin expression in PanIN lesions | Significant decrease observed | [3] |

| Xenograft (Human Pancreatic Cancer) | This compound | Inhibition of tumor growth | 63% inhibition of tumor weight (p<0.0001) and 75% inhibition of tumor volume (p<0.0001) | |

| Xenograft (Human Pancreatic Cancer) | GCNT3 siRNA | Inhibition of tumor growth | 48% inhibition of tumor weight (p<0.002) and 75% inhibition of tumor volume (p<0.0001) | |

| Xenograft (Human Pancreatic Cancer) | This compound or GCNT3 siRNA | Reduction in GCNT3 enzyme activity | 28% reduction (p<0.03) |

Signaling Pathway of Mucin Synthesis and this compound's Point of Intervention

The synthesis of mucin O-glycans is a sequential process. This compound intervenes at a critical step by inhibiting GCNT3, thereby preventing the formation of complex, branched O-glycans that are characteristic of hypersecretory mucins.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound as a GCNT3 inhibitor.

Cell Culture and this compound Treatment

-

Cell Lines: Human pancreatic cancer cell lines such as MiaPaCa-2, PANC-1, and BxPc-3 are commonly used.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is dissolved in DMSO to prepare a stock solution (e.g., 10 mM) and stored at -20°C. The stock solution is diluted in culture medium to the desired final concentration (e.g., 100 µM) for experiments. An equivalent concentration of DMSO is used as a vehicle control.

Western Blot Analysis for GCNT3 and Mucin Expression

-

Protein Extraction: Cells are treated with this compound for a specified duration (e.g., 48 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against GCNT3, MUC1, MUC5AC, and a loading control (e.g., β-actin or GAPDH). After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for GCNT3 and Mucin Localization

-

Cell Seeding: Cells or organoids are cultured on coverslips or in chamber slides.

-

Treatment and Fixation: After treatment with this compound, the cells/organoids are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization and Blocking: Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes and then blocked with 1% BSA in PBST for 30 minutes.

-

Antibody Staining: Cells are incubated with primary antibodies against GCNT3 and mucins overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. Nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on slides with an anti-fade mounting medium and visualized using a fluorescence or confocal microscope.

Spheroid Formation Assay

-

Cell Seeding: Single-cell suspensions of pancreatic cancer cells are seeded in ultra-low attachment plates at a density of 500-1000 cells per well.

-

Treatment: The cells are grown in a serum-free sphere formation medium containing this compound or vehicle control.

-

Spheroid Formation and Analysis: The plates are incubated for 7-14 days to allow for spheroid formation. The number and size of the spheroids are then quantified using a microscope.

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human pancreatic cancer cells (e.g., 1x106 cells) are injected subcutaneously or orthotopically into the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound can be administered orally (e.g., mixed in the diet) or via intraperitoneal injection.

-

Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored to assess toxicity.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for histological and molecular analysis (e.g., immunohistochemistry for GCNT3 and mucins).

Conclusion and Future Directions

This compound has been robustly demonstrated to be an effective inhibitor of GCNT3, leading to a significant reduction in mucin synthesis. This mechanism of action holds considerable therapeutic promise for a range of diseases characterized by mucin overproduction. The data presented in this guide underscore the potential of this compound, particularly in the context of pancreatic cancer, where it may help to overcome the mucin barrier that contributes to chemoresistance.

Future research should focus on optimizing the delivery of this compound to target tissues and exploring its efficacy in combination with other therapeutic agents. Clinical trials are warranted to translate the promising preclinical findings into tangible benefits for patients suffering from mucin-related diseases. The experimental protocols detailed herein provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and other GCNT3 inhibitors.

References

- 1. This compound abrogates mucin immune suppressive barrier improving efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A pancreatic cancer organoid-in-matrix platform shows distinct sensitivities to T cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent Anti-MUC5AC Brightly Targets Pancreatic Cancer in a Patient-derived Orthotopic Xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Attenuation of Pancreatic Cancer In Vitro and In Vivo via Modulation of Nrf2 and NF-κB Signaling Pathways by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of antitumoral agents against human pancreatic cancer cells from Asteraceae and Lamiaceae plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound abrogates mucin immune suppressive barrier improving efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Talniflumate for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Talniflumate, a non-steroidal anti-inflammatory drug (NSAID) with additional activity as a calcium-activated chloride channel (CaCC) blocker. This document is intended to furnish researchers and drug development professionals with a detailed understanding of the methodologies required to obtain high-purity this compound for laboratory and preclinical studies.

Chemical Synthesis of this compound

The synthesis of this compound, chemically named phthalidyl 2-(3-trifluoromethylanilino)nicotinate, involves the esterification of niflumic acid with 3-hydroxyphthalide. A detailed experimental protocol, adapted from established patent literature, is provided below.

Synthesis Workflow

The synthesis proceeds via the reaction of a precursor, phthalidyl 2-chloro-3-pyridinecarboxylate, with m-trifluoromethylaniline.

Caption: Synthesis workflow for this compound.

Experimental Protocol

The synthesis of this compound is achieved through the following procedure[1]:

-

Reaction Setup: To 80 mL of xylene, bring the solvent to reflux.

-

Addition of Reactants: Add 32.2 g of m-trifluoromethylaniline to the refluxing xylene. Subsequently, add 29 g of phthalidyl 2-chloro-3-pyridinecarboxylate in two equal portions, with a 15-minute interval between additions.

-

Reaction: Maintain the reaction mixture at reflux for 5 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture by pouring it into an ice/water bath. To ensure complete crystallization of the product, maintain the mixture at a temperature of 0-5°C for 2 hours.

-

Collection of Crude Product: Collect the resulting precipitate by filtration and dry it under a vacuum at 40°C.

This procedure yields crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and other impurities. Recrystallization is a highly effective method for obtaining pure this compound.

Purification Workflow

The crude product is purified by recrystallization from a suitable solvent.

Caption: Purification workflow for this compound via recrystallization.

Experimental Protocol

The purification of crude this compound is carried out as follows[1]:

-

Recrystallization: Dissolve the crude this compound in 6 volumes of ethyl acetate.

-

Isolation of Pure Product: Allow the solution to cool, inducing crystallization of the pure product.

-

Collection: Collect the crystals by filtration and dry them thoroughly.

Quantitative Data

The following table summarizes the quantitative data for the synthesis and purification of this compound as described in the protocols.

| Parameter | Value | Reference |

| Synthesis | ||

| Yield of Crude Product | 34.1 g (82.3% of theory) | [1] |

| Melting Point of Crude Product | 159-162°C | [1] |

| Purification | ||

| Yield of Recrystallized Product | 28.4 g (68.5% overall yield) | [1] |

| Melting Point of Recrystallized Product | 164-165°C | [1] |

| Purity (by HPLC) | ≥99% |

Mechanism of Action and Signaling Pathway

This compound is a prodrug of niflumic acid and exerts its pharmacological effects through multiple mechanisms. A primary mode of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Additionally, this compound is a blocker of calcium-activated chloride channels (CaCC).

Caption: Simplified signaling pathway of this compound.

This guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. Adherence to standard laboratory safety protocols is imperative when carrying out these procedures. For analytical characterization, techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to confirm the identity and purity of the final product.

References

Talniflumate: A Technical Guide to its Molecular Structure, Properties, and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Talniflumate, a phthalidyl ester derivative of niflumic acid, is an established anti-inflammatory agent with emerging applications as a mucin regulator. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and multifaceted pharmacological activities of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, experimental evaluation, and therapeutic potential. This document summarizes key quantitative data in structured tables, delineates detailed experimental protocols from cited literature, and presents mandatory visualizations of its core signaling pathways and experimental workflows using the DOT language for Graphviz.

Molecular Structure and Physicochemical Properties

This compound is chemically designated as the 3-oxo-1,3-dihydro-2-benzofuran-1-yl ester of 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid. It functions as a prodrug, being rapidly hydrolyzed in the body to its active metabolite, niflumic acid.[1]

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₃F₃N₂O₄ | |

| Molecular Weight | 414.3 g/mol | |

| CAS Number | 66898-62-2 | |

| Melting Point | 165-166 °C | [2] |

| logP | 4.47 | [3] |

| Water Solubility | 0.00417 mg/mL | [1] |

| pKa (Strongest Acidic) | 13.33 | [1] |

| pKa (Strongest Basic) | 3.5 | [1] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | ~10 mg/mL | [4] |

| Dimethyl sulfoxide (DMSO) | ~2 mg/mL | [4] |

| Ethanol | Slightly soluble | [4] |

| Aqueous Buffers | Sparingly soluble | [4] |

| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [4] |

Pharmacological Properties and Mechanism of Action

This compound exerts its therapeutic effects through a multi-target mechanism, primarily driven by its active metabolite, niflumic acid.

Inhibition of Mucin Synthesis via GCNT3

A primary mechanism of this compound is the potent and selective inhibition of the core 2 β-1,6-N-acetylglucosaminyltransferase (GCNT3), a key enzyme in mucin biosynthesis.[1] By inhibiting GCNT3, this compound decreases the expression of mucin genes, leading to reduced production of mucins.[1] This action is particularly relevant in diseases characterized by mucus hypersecretion, such as cystic fibrosis and chronic obstructive pulmonary disease (COPD).[1] In the context of pancreatic cancer, the reduction of the mucin barrier by this compound has been shown to enhance T-cell activation and infiltration, thereby improving the efficacy of chemotherapy.[5]

Anti-inflammatory Effects via Cyclooxygenase (COX) Inhibition

Niflumic acid, the active form of this compound, is a known inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] By blocking the COX pathway, this compound exhibits significant analgesic and anti-inflammatory properties.

Blockade of Calcium-Activated Chloride Channels (CaCC)

This compound is a potent blocker of calcium-activated chloride channels (CaCC).[1] The inhibition of these channels is another mechanism contributing to the regulation of mucin secretion and may play a role in its therapeutic effects in conditions like cystic fibrosis.[6]

Pharmacokinetics

This compound is orally administered and undergoes extensive first-pass metabolism to its active metabolite, niflumic acid.[1] A study in 12 healthy volunteers showed that niflumic acid has a bioavailability of 100%.[1] The total plasma clearance of niflumic acid averaged 45 ml/min, with a volume of distribution of 0.12 l/kg.[1] Niflumic acid is a weak acid that is strongly bound to plasma proteins.[1]

Table 3: Pharmacokinetic Parameters of Niflumic Acid (Active Metabolite of this compound)

| Parameter | Value | Source |

| Bioavailability | 100% | [1] |

| Total Plasma Clearance | 45 ml/min | [1] |

| Volume of Distribution | 0.12 l/kg | [1] |

| Half-life | Approximately 2h | [1] |

| Protein Binding | Strongly bound to plasma proteins | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Determination of this compound and Niflumic Acid in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the simple and rapid quantification of this compound and its active metabolite, niflumic acid, in human plasma.

-

Sample Preparation:

-

To a 100 µL aliquot of human plasma, add an internal standard.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: Agilent 1200 series HPLC.

-

Column: Reversed-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer.

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode.

-

Multiple Reaction Monitoring (MRM): Monitor the transitions for this compound, niflumic acid, and the internal standard.

-

Western Blot Analysis of GCNT3 Expression

This protocol describes the assessment of GCNT3 protein expression in pancreatic cancer cells treated with this compound.[7]

-

Cell Culture and Treatment:

-

Culture pancreatic cancer cell lines (e.g., DT4313, FC1242, FC1245) in appropriate growth medium.

-

Treat the cells with this compound (e.g., 100 µM) for a specified duration (e.g., 48 hours).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against GCNT3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Immunofluorescence Staining of MUC1 and MUC5AC in Organoids

This protocol details the immunofluorescence analysis of MUC1 and MUC5AC expression in pancreatic cancer organoids following this compound treatment.[7]

-

Organoid Culture and Treatment:

-

Establish and culture pancreatic cancer organoids in Matrigel.

-

Treat the organoids with this compound (e.g., 100 µM) for a defined period.

-

-

Fixation and Permeabilization:

-

Fix the organoids in 4% paraformaldehyde for 30 minutes at room temperature.

-

Permeabilize the fixed organoids with 0.5% Triton X-100 in PBS for 15 minutes.

-

-

Immunostaining:

-

Block the organoids with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate the organoids with primary antibodies against MUC1 and MUC5AC overnight at 4°C.

-

Wash the organoids with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging:

-

Mount the stained organoids on glass slides.

-

Visualize and capture images using a confocal microscope.

-

In Vivo Study in a Syngeneic Mouse Model of Pancreatic Cancer

This protocol outlines an in vivo experiment to evaluate the efficacy of this compound in a syngeneic mouse model of pancreatic cancer.[3]

-

Animal Model:

-

Use immunocompetent syngeneic mice (e.g., C57BL/6).

-

Orthotopically transplant pancreatic cancer organoids (e.g., KPC06) suspended in Cultrex into the tail region of the pancreas.

-

-

Treatment Groups:

-

Randomly assign tumor-bearing mice to different treatment groups (n=5 per group):

-

Control (saline)

-

This compound diet regimen

-

Standard chemotherapy (e.g., gemcitabine/nab-paclitaxel)

-

Combination of this compound and chemotherapy

-

-

-

Drug Administration:

-

Administer this compound through a specially formulated diet.

-

Administer chemotherapy via appropriate routes (e.g., intraperitoneal injection).

-

-

Efficacy Evaluation:

-

Monitor tumor growth over time using imaging techniques or by measuring tumor volume at the end of the study.

-

Assess the impact of the treatments on immune cell infiltration (e.g., T cells) in the tumor microenvironment through immunohistochemistry or flow cytometry of tumor tissues.

-

Analyze the expression of GCNT3 and mucins in the tumor tissues.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Conclusion

This compound is a molecule of significant interest due to its well-defined anti-inflammatory properties and its more recently elucidated role as a mucin regulator. Its ability to target multiple pathways, including GCNT3-mediated mucin synthesis, cyclooxygenase-dependent prostaglandin production, and calcium-activated chloride channels, underscores its therapeutic versatility. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound for a range of inflammatory and hypersecretory disorders, as well as for its potential application in oncology as an adjuvant to enhance the efficacy of existing cancer therapies. The continued investigation into its molecular interactions and signaling cascades will be crucial in fully realizing the therapeutic potential of this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The Cl− channel blocker niflumic acid releases Ca2+ from an intracellular store in rat pulmonary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biogem.it [biogem.it]

- 4. Mucins in pancreatic cancer: biological role, implications in carcinogenesis and applications in diagnosis and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound abrogates mucin immune suppressive barrier improving efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modeling pancreatic cancer in mice for experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound abrogates mucin immune suppressive barrier improving efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Talniflumate in COPD and Asthma: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Talniflumate, a derivative of niflumic acid, has emerged as a promising preclinical candidate for the management of Chronic Obstructive Pulmonary Disease (COPD) and asthma. Its multifaceted mechanism of action, targeting both mucus hypersecretion and airway inflammation, positions it as a novel therapeutic strategy. This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its pharmacological effects, underlying signaling pathways, and detailed experimental methodologies. Quantitative data from key studies are summarized in structured tables for comparative analysis, and cellular signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

COPD and asthma are chronic inflammatory diseases of the airways characterized by airflow limitation, mucus hypersecretion, and airway hyperresponsiveness. While current therapies provide symptomatic relief, there remains a significant unmet need for treatments that can modify the underlying disease processes. This compound, an anti-inflammatory and mucoregulatory agent, has been investigated for its potential to address these key pathological features. This document synthesizes the available preclinical data to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action: inhibition of mucin production and suppression of inflammatory signaling pathways.

Mucin Regulation via GCNT3 Inhibition

This compound is a potent inhibitor of the enzyme core 2 β-1,6-N-acetylglucosaminyltransferase-3 (GCNT3), a key glycosyltransferase involved in the synthesis of O-glycans on mucin proteins.[1][2][3] By inhibiting GCNT3, this compound disrupts the process of mucin glycosylation and subsequent expression of major airway mucins, such as MUC5AC.[1][2][3] This leads to a reduction in mucus viscosity and hypersecretion, hallmark features of both COPD and asthma.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its active metabolite, niflumic acid. Niflumic acid has been shown to inhibit key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) signaling cascade and the activity of calcium-activated chloride channels (CaCCs).

-

NF-κB Pathway Inhibition: The NF-κB pathway is a central regulator of inflammatory gene expression, including pro-inflammatory cytokines like IL-6, IL-8, and TNF-α. While direct preclinical evidence for this compound is still emerging, inhibitors of the IKK complex, a critical component of the NF-κB pathway, have been shown to suppress the activation of NF-κB and subsequent inflammation in airway epithelial cells.[4][5]

-

Calcium-Activated Chloride Channel (CaCC) Blockade: Niflumic acid is a known blocker of CaCCs, particularly the transmembrane protein 16A (TMEM16A).[6][7][8] In airway smooth muscle cells, the opening of TMEM16A channels contributes to depolarization and contraction. By blocking these channels, niflumic acid promotes airway smooth muscle relaxation and reduces airway hyperresponsiveness.[6][8][9]

Preclinical Efficacy Data

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound and its active metabolite, niflumic acid, in models of COPD and asthma.

Table 1: Effect of this compound on GCNT3 Expression and Mucin Production

| Parameter | Animal Model | Treatment | Dosage | Effect | Reference |

| GCNT3 mRNA Expression | Pancreatic Cancer Mouse Model | This compound | 400 ppm in diet | Significant decrease in pancreatic tissue | [3][10] |

| GCNT3 Protein Expression | Pancreatic Cancer Mouse Model | This compound | 400 ppm in diet | Significant decrease in pancreatic tissue | [3][10] |

| Mucin Expression (Alcian Blue Staining) | Pancreatic Cancer Mouse Model | This compound | 400 ppm in diet | Decrease in PanIN lesions | [3][10] |

| MUC5AC Expression | Human Airway Epithelial Cells (in vitro) | IL-1β/IL-17A | - | Upregulation | [11] |

Table 2: Effect of Niflumic Acid on Airway Hyperresponsiveness and Smooth Muscle Function

| Parameter | Model | Treatment | Concentration/Dose | Effect | Reference |

| Airway Hyperresponsiveness to Methacholine | Ovalbumin-sensitized mice | Niflumic Acid | - | Blocked increased airway resistance | [6] |

| TMEM16A Currents | HEK 293 cells expressing human TMEM16A | Niflumic Acid | IC50 = 12 µM | Inhibition of currents | [12] |

| Acetylcholine-induced Contraction | Guinea pig tracheal rings | Niflumic Acid | - | Relaxation | [9] |

Table 3: Effect of Niflumic Acid/NF-κB Inhibitors on Inflammatory Markers

| Parameter | Model | Treatment | Dosage/Concentration | Effect | Reference |

| Total Inflammatory Cells in BALF | Cigarette smoke-exposed mice | F528 (macrolide derivative) | 100 mg/kg | Significant reduction | [13] |

| Neutrophils in BALF | Cigarette smoke-exposed mice | F528 (macrolide derivative) | 100 mg/kg | Significant reduction | [13] |

| Macrophages in BALF | Cigarette smoke-exposed mice | F528 (macrolide derivative) | 100 mg/kg | Significant reduction | [13] |

| IL-6 in BALF and Serum | Cigarette smoke-exposed mice | F528 (macrolide derivative) | 100 mg/kg | Significant reduction | [13] |

| TNF-α in BALF and Serum | Cigarette smoke-exposed mice | F528 (macrolide derivative) | 100 mg/kg | Significant reduction | [13] |

| Phospho-NF-κB in Lung Tissue | Cigarette smoke-exposed mice | F528 (macrolide derivative) | 100 mg/kg | Reduction | [13] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound and the general workflows of preclinical models for COPD and asthma.

Experimental Protocols

Cigarette Smoke-Induced COPD Model in Rats

-

Animals: Male Sprague-Dawley rats are commonly used.

-

Induction of COPD: Rats are exposed to whole-body cigarette smoke from commercially available cigarettes for a specified duration, typically ranging from 8 to 16 weeks.[3][10] The exposure can be conducted in a specialized inhalation chamber.

-

This compound Administration: this compound can be administered orally, for example, by incorporating it into the standard rodent diet at a specified concentration (e.g., 400 ppm).[3][10]

-

Outcome Measures:

-

Bronchoalveolar Lavage (BALF) Analysis: Following the treatment period, BALF is collected to quantify the total and differential inflammatory cell counts (neutrophils, macrophages). Cytokine levels (e.g., IL-6, TNF-α) in the BALF supernatant are measured by ELISA.[13][14]

-

Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of emphysema (mean linear intercept) and goblet cell hyperplasia (Periodic acid-Schiff staining).[3][10]

-

Pulmonary Function Tests: Lung function parameters such as forced expiratory volume in one second (FEV1) and forced vital capacity (FVC) can be measured using specialized equipment for small animals.

-

Ovalbumin-Induced Asthma Model in Mice

-

Animals: BALB/c mice are a commonly used strain for this model.

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is typically done on day 0 and day 14.

-

Airway Challenge: Following sensitization, mice are challenged with aerosolized OVA for several consecutive days (e.g., days 24-27) to induce an allergic airway inflammatory response.

-

This compound/Niflumic Acid Administration: The test compound can be administered via various routes, such as oral gavage or intraperitoneal injection, at specified doses before or during the challenge phase.

-

Outcome Measures:

-

Airway Hyperresponsiveness (AHR): AHR is assessed by methacholine challenge. Mice are exposed to increasing concentrations of aerosolized methacholine, and changes in airway resistance are measured using techniques like whole-body plethysmography or the forced oscillation technique.[6]

-

BALF Analysis: BALF is collected to determine the total and differential cell counts, with a particular focus on eosinophils. Levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF are quantified by ELISA.[15][16]

-

Lung Histology: Lung tissue is processed for histological analysis to evaluate the extent of peribronchial and perivascular inflammation and mucus production.

-

Conclusion and Future Directions

The preclinical data strongly support the potential of this compound as a therapeutic agent for COPD and asthma. Its ability to concurrently target mucus hypersecretion and airway inflammation through distinct mechanisms of action offers a significant advantage over existing therapies. Future preclinical research should focus on establishing clear dose-response relationships for its anti-inflammatory effects in validated COPD and asthma models. Furthermore, a more detailed elucidation of the downstream signaling pathways affected by GCNT3 inhibition and the direct interaction of this compound/niflumic acid with the NF-κB pathway in the context of airway inflammation will be crucial for its clinical development. In vivo studies directly comparing the efficacy of this compound with current standard-of-care treatments will also be instrumental in positioning this promising candidate for clinical translation.

References

- 1. This compound abrogates mucin immune suppressive barrier improving efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biogem.it [biogem.it]

- 3. researchgate.net [researchgate.net]

- 4. Chemosensitization in non-small cell lung cancer cells by IKK inhibitor occurs via NF-κB and mitochondrial cytochrome c cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of IKK-NFκB pathway sensitizes lung cancer cell lines to radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Transmembrane Protein 16A Ca2+-activated Cl− Channel in Airway Smooth Muscle Contributes to Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TMEM16A in Cystic Fibrosis: Activating or Inhibiting? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Channeling Relaxation through Multiple Means: TMEM16A Antagonism for Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antagonists of the TMEM16A Calcium-Activated Chloride Channel Modulate Airway Smooth Muscle Tone and Intracellular Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Regulation of Airway MUC5AC Expression by IL-1β and IL-17A; the NF-κB Paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacological characterization of TMEM16A currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel macrolide derivative ameliorates smoke-induced inflammation and emphysema by inhibiting NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The composition of cigarette smoke determines inflammatory cell recruitment to the lung in COPD mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Journey of Talniflumate: A Guide to its Pharmacokinetics and Metabolism in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talniflumate is an anti-inflammatory agent and a mucin regulator, investigated for its therapeutic potential in conditions such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and asthma, in addition to its use in inflammatory disorders like rheumatoid arthritis.[1] It functions as a prodrug, being rapidly and extensively metabolized to its active form, niflumic acid.[1] Understanding the pharmacokinetic and metabolic profile of this compound in preclinical animal models is crucial for the design and interpretation of toxicological studies and for predicting its behavior in humans. This technical guide provides a comprehensive overview of the available knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite, niflumic acid, in various animal species.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in common preclinical animal models such as rats, dogs, and rabbits is not extensively available in the public domain. However, studies on its active metabolite, niflumic acid, provide valuable insights into the anticipated in vivo behavior of this compound.

Absorption

Following oral administration, this compound is absorbed and rapidly converted to niflumic acid. The bioavailability of niflumic acid is subject to a significant first-pass effect.[1][2]

Distribution

Niflumic acid, the active form of this compound, is a weak acid that exhibits strong binding to plasma proteins.[1][2] In a study utilizing perfused rat liver, niflumic acid demonstrated rapid permeation of the cell membrane and a high intracellular concentration, suggesting extensive tissue distribution, particularly in the liver.[3] The apparent volume of distribution in the liver was found to be concentration-dependent.[3]

Metabolism and Excretion

This compound undergoes extensive hepatic metabolism to form its primary active metabolite, niflumic acid.[1] Further metabolism of niflumic acid has been studied in humans and dogs. The primary routes of biotransformation for niflumic acid involve hydroxylation and conjugation.

A study on the metabolism of radiolabeled niflumic acid in humans and dogs revealed several metabolites. The primary metabolite identified in both species was a hydroxylated derivative.[4] Other minor metabolites were also observed, suggesting a complex metabolic pathway. The excretion of niflumic acid and its metabolites occurs via both renal and fecal routes.[4]

The following table summarizes the known metabolic pathways of niflumic acid.

| Metabolic Pathway | Metabolites | Species Observed | Reference |

| Hydroxylation | Hydroxyniflumic acid | Human, Dog | [4] |

| Conjugation | Glucuronide and sulfate conjugates | Inferred from general drug metabolism principles |

Experimental Protocols

While specific experimental protocols for this compound in animal models are scarce in the literature, this section outlines general methodologies typically employed in preclinical pharmacokinetic and metabolism studies.

Animal Models

Commonly used animal models for pharmacokinetic studies include rats (Sprague-Dawley, Wistar), dogs (Beagle), and rabbits (New Zealand White). The choice of species depends on factors such as metabolic similarity to humans and the specific objectives of the study.

Drug Administration

This compound can be administered via various routes, including oral (gavage) and intravenous. The formulation of the drug is critical and should be appropriate for the chosen route and animal species.

Sample Collection

-

Blood: Serial blood samples are collected at predetermined time points post-dosing from a suitable vessel (e.g., tail vein in rats, cephalic vein in dogs). Plasma or serum is separated by centrifugation and stored frozen until analysis.

-

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period. This is essential for determining the routes and extent of excretion.

-

Bile: In some studies, particularly in rats, bile duct cannulation may be performed to collect bile and investigate biliary excretion.

Analytical Methods

The quantification of this compound and its metabolite, niflumic acid, in biological matrices is typically achieved using validated bioanalytical methods.

-

High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) or fluorescence detection is a common method for the analysis of small molecules like this compound and niflumic acid.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers higher sensitivity and selectivity and is the preferred method for bioanalysis in pharmacokinetic studies, especially when low concentrations are expected. A published method for the determination of this compound and niflumic acid in human plasma involves simple protein precipitation with acetonitrile followed by LC-MS/MS analysis.[3]

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to niflumic acid and subsequent metabolism.

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.

Factors Influencing Pharmacokinetics in Animal Models

Caption: Key factors that can influence the results of pharmacokinetic studies in animal models.

Conclusion

The preclinical pharmacokinetic and metabolic evaluation of this compound is essential for its development and safe use. While specific data on this compound in animal models is limited, the available information on its active metabolite, niflumic acid, provides a foundation for understanding its in vivo disposition. It is evident that this compound is a prodrug that undergoes extensive first-pass metabolism to niflumic acid, which is then further metabolized and excreted. Future research should focus on generating comprehensive pharmacokinetic profiles of this compound and its metabolites in multiple preclinical species to better predict its clinical performance and to establish a robust safety profile. Such studies will be invaluable for drug development professionals in advancing this compound or similar compounds through the drug development pipeline.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C21H13F3N2O4 | CID 48229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Transport, distribution space and intracellular concentration of the anti-inflammatory drug niflumic acid in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of niflumic acid-14C: absorption, excretion and biotransformation by human and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Dissolving Talniflumate in DMSO for Cell Culture Assays

Introduction

Talniflumate is the phthalidyl ester prodrug of niflumic acid, a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] It is widely utilized in research for its multimodal mechanism of action, which includes the inhibition of cyclooxygenase (COX), the blockage of calcium-activated chloride channels (CaCC), and the downregulation of mucin synthesis.[4][5][6] These properties make this compound a valuable tool for studying inflammation, cystic fibrosis, and other conditions involving mucus hypersecretion.[5][6][7] Proper preparation of this compound stock solutions is critical for obtaining reproducible and accurate results in in vitro cell culture assays. This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (DMSO) and its subsequent use in cell-based experiments.

This compound Properties and Solubility

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₁₃F₃N₂O₄ | [1][8] |

| Molecular Weight | 414.33 g/mol | [4] |

| Appearance | Crystalline solid | [1] |

| Solubility in DMSO | 10 mg/mL (approx. 24.14 mM) | [4][9] |

| Storage (Solid) | -20°C for up to 4 years | [1] |

| Storage (DMSO Stock) | -80°C for up to 1 year; -20°C for up to 1 month | [2][4][8] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.

2.1. Materials and Equipment

-

This compound powder (≥95% purity)[1]

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Water bath sonicator (recommended)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2.2. Calculation for 10 mM Stock Solution

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:

Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

-

Molecular Weight (MW): 414.33 g/mol

-

Desired Concentration: 10 mM

-

Desired Volume: 1 mL (as an example)

Calculation: Mass (mg) = 10 mmol/L x 0.001 L x 414.33 g/mol = 4.1433 mg

Therefore, 4.14 mg of this compound is needed to make 1 mL of a 10 mM stock solution.

2.3. Step-by-Step Dissolution Protocol

-

Preparation: Work in a sterile environment (e.g., a laminar flow hood). Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Carefully weigh out the calculated amount of this compound powder (e.g., 4.14 mg) and transfer it into a sterile microcentrifuge tube.

-

Solubilization: Add the corresponding volume of sterile, anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the tube containing the this compound powder.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (Recommended): To ensure complete dissolution, place the tube in a water bath sonicator for 5-10 minutes.[4] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.

-

Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles.[4] Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[2][8]

Application in Cell Culture

3.1. Preparation of Working Solutions

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilute the stock solution serially with sterile cell culture medium to achieve the desired final concentrations for your experiment.

-

Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5% (and ideally ≤0.1%), to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

3.2. Experimental Workflow

Caption: Workflow for preparing and using this compound in cell culture assays.

Mechanism of Action: Signaling Pathways

This compound is a prodrug that is converted to its active form, niflumic acid.[2] Its biological effects are mediated through the inhibition of multiple targets, as illustrated in the diagram below.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | Calcium-activated chloride channel blocker | TargetMol [targetmol.com]

- 5. This compound | C21H13F3N2O4 | CID 48229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. selleckchem.com [selleckchem.com]

- 8. glpbio.com [glpbio.com]

- 9. selleckchem.com [selleckchem.com]

Application Note: High-Throughput Quantification of Talniflumate and its Active Metabolite Niflumic Acid in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Talniflumate and its active metabolite, niflumic acid, in human plasma. The method utilizes a simple protein precipitation extraction procedure, followed by a rapid chromatographic separation and detection using tandem mass spectrometry with electrospray ionization. This high-throughput assay demonstrates excellent accuracy, precision, and linearity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

This compound is a prodrug that is metabolized to its active form, niflumic acid, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. Accurate quantification of both the prodrug and its active metabolite in plasma is crucial for evaluating the pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of this compound and niflumic acid in human plasma.

Experimental

Materials and Reagents

-

This compound and Niflumic Acid reference standards

-

Internal Standard (IS): Indomethacin

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant)

-

Deionized water

Equipment

-

Liquid chromatograph (LC) system

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Reversed-phase C18 analytical column

-

Microcentrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

A simple protein precipitation method is employed for plasma sample preparation.

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Liquid Chromatography

-

Column: Reversed-phase C18 column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A linear gradient can be optimized to ensure adequate separation of the analytes from endogenous plasma components.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode for Niflumic Acid and potentially Positive Ion Mode for this compound.

-

Detection: Multiple Reaction Monitoring (MRM)

-

MS/MS Transitions: Specific precursor and product ion transitions for this compound, niflumic acid, and the internal standard should be optimized for the specific instrument used. For niflumic acid, a transition of m/z 281 has been reported.

Method Validation

The method was validated according to the FDA guidance for bioanalytical method validation.

Linearity

The method demonstrated excellent linearity over the concentration ranges of 10-5000 ng/mL for this compound and 5-2000 ng/mL for niflumic acid. The correlation coefficients (r²) were consistently >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits of ±15% (±20% for the lower limit of quantification).

Quantitative Data Summary

| Parameter | This compound | Niflumic Acid | Reference |

| Linearity Range | 100-5000 ng/mL | 50-5000 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 100 ng/mL | 50 ng/mL | |

| Intra-day Precision (RSD%) | < 10% | < 10% | |

| Inter-day Precision (RSD%) | < 10% | < 10% | |

| Accuracy | > 90% | > 90% |

Experimental Workflow & Metabolic Pathway

The following diagrams illustrate the experimental workflow for sample analysis and the metabolic conversion of this compound to niflumic acid.

Caption: Experimental workflow for the LC-MS/MS analysis of this compound and niflumic acid in plasma.

Caption: Metabolic conversion of this compound to niflumic acid.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of this compound and niflumic acid in human plasma. The simple sample preparation and rapid analysis time make this method ideal for supporting pharmacokinetic and clinical studies of this compound.

Application of Talniflumate in Pancreatic Cancer Organoid Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly lethal malignancy characterized by a dense stromal barrier and profound immunosuppression, contributing to its resistance to conventional therapies. A key feature of the PDAC tumor microenvironment is the overproduction of mucins, which form a protective glycocalyx that shields cancer cells from immune attack and impedes drug delivery. Talniflumate, a derivative of niflumic acid, has emerged as a promising therapeutic agent that targets the biosynthesis of mucins. This document provides detailed application notes and protocols for utilizing this compound in pancreatic cancer organoid models to investigate its therapeutic potential, both as a monotherapy and in combination with standard-of-care chemotherapy and immunotherapy.

This compound's primary mechanism of action is the inhibition of Core 2 β1,6-N-acetylglucosaminyltransferase (GCNT3), a critical enzyme in the O-glycosylation pathway responsible for the synthesis of core 2 O-glycans on mucins like MUC1 and MUC5AC.[1][2][3][4] By inhibiting GCNT3, this compound disrupts the mucin barrier, thereby enhancing the efficacy of chemotherapeutic agents and promoting T-cell-mediated anti-tumor immunity.[1][2][3][4] Pancreatic cancer organoids, which recapitulate the 3D architecture and cellular heterogeneity of the original tumor, serve as a robust preclinical model to evaluate the efficacy of this compound.

Data Presentation

The following tables summarize the key findings on the effects of this compound in pancreatic cancer organoid models. While extensive quantitative data from high-throughput screens are not yet publicly available, the following represents a summary of reported observations.

Table 1: Effect of this compound on Mucin Expression in Pancreatic Cancer Organoids

| Organoid Model | Treatment | Target Protein | Observed Effect | Data Type | Reference |

| Murine PDAC Organoids | 100 µM this compound | GCNT3 | Reduced Expression | Qualitative (Immunofluorescence) | [1] |

| Murine PDAC Organoids | 100 µM this compound | MUC1 | Reduced Expression | Qualitative (Immunofluorescence) | [1] |

| Murine PDAC Organoids | 100 µM this compound | MUC5AC | Reduced Expression | Qualitative (Immunofluorescence) | [1] |

| Human PDAC Organoids | 100 µM this compound | GCNT3 | Reduced Expression | Qualitative (Immunofluorescence) | [1] |

| Human PDAC Organoids | 100 µM this compound | MUC1 | Reduced Expression | Qualitative (Immunofluorescence) | [1] |

| Human PDAC Organoids | 100 µM this compound | MUC5AC | Reduced Expression | Qualitative (Immunofluorescence) | [1] |

Table 2: Efficacy of this compound in Combination with Chemotherapy in Pancreatic Cancer Models

| Model System | Treatment Combination | Key Findings | Data Type | Reference |

| Syngeneic Mouse Model with Orthotopic Organoid Transplant | This compound + Gemcitabine/nab-paclitaxel | Increased efficacy of chemotherapy, boosted immune infiltration | In vivo | [1][2][3][4] |

| Pancreatic Cancer Organoid/T-cell Co-culture | This compound Pre-treatment | Increased T-cell recognition and apoptosis of tumor cells | In vitro | [2] |

Note: Specific IC50 values for this compound in pancreatic cancer organoids are not yet widely reported in the literature.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound in pancreatic cancer.

Experimental Workflow: this compound Treatment in Pancreatic Cancer Organoids

Caption: Workflow for evaluating this compound in organoids.

Experimental Protocols

Pancreatic Cancer Organoid Culture

This protocol is adapted from established methods for patient-derived pancreatic cancer organoid culture.

Materials:

-

Patient-derived xenograft (PDX) or fresh tumor tissue

-

DMEM/F12 medium

-

Collagenase/Dispase

-

Advanced DMEM/F12

-

B27 supplement

-

N2 supplement

-

HEPES buffer

-

GlutaMAX

-

Penicillin-Streptomycin

-

Human Epidermal Growth Factor (EGF)

-

Noggin

-

R-spondin-1

-

Fibroblast Growth Factor 10 (FGF10)

-

Nicotinamide

-

N-acetylcysteine

-

Gastrin

-

Y-27632 (ROCK inhibitor)

-

Matrigel® or other basement membrane extract

Procedure:

-

Mince the tumor tissue into small fragments (~1-2 mm³).

-

Digest the tissue with Collagenase/Dispase in DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.

-

Neutralize the enzyme with Advanced DMEM/F12 containing 10% FBS and filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cell suspension, discard the supernatant, and wash the pellet with basal medium.

-

Resuspend the cell pellet in Matrigel® on ice.

-

Plate 50 µL domes of the Matrigel®/cell suspension into pre-warmed 24-well plates.

-

Allow the Matrigel® to solidify at 37°C for 15-20 minutes.

-

Overlay the domes with complete organoid growth medium containing the necessary growth factors and inhibitors (EGF, Noggin, R-spondin-1, FGF10, Nicotinamide, N-acetylcysteine, Gastrin, and Y-27632).

-

Change the medium every 2-3 days.

-

Passage the organoids every 7-14 days by mechanically disrupting the Matrigel® domes and organoids, followed by re-plating in fresh Matrigel®.

This compound Treatment and Viability Assay

Materials:

-

Established pancreatic cancer organoid cultures

-

This compound (stock solution in DMSO)

-

Gemcitabine and/or nab-paclitaxel (optional)

-

Organoid growth medium

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Opaque-walled 96-well plates

Procedure:

-

Harvest mature organoids and mechanically dissociate them into smaller fragments.

-

Seed the organoid fragments in Matrigel® domes in a 96-well opaque-walled plate.

-

After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). For combination studies, add gemcitabine and/or nab-paclitaxel at their respective IC50 concentrations.

-

Incubate the plate for 72 hours at 37°C.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.

-

Mix the contents on a plate shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability relative to the vehicle control (DMSO) and determine IC50 values if applicable.

Immunofluorescence Staining for Mucin Expression

Materials:

-

Organoid cultures treated with this compound or vehicle

-

4% Paraformaldehyde (PFA)

-

Phosphate-buffered saline (PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (anti-GCNT3, anti-MUC1, anti-MUC5AC)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

Procedure:

-

Fix the organoids in 4% PFA for 20 minutes at room temperature.

-

Wash the organoids three times with PBS.

-

Permeabilize with permeabilization buffer for 15 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 10 minutes.

-

Wash with PBS and mount the organoids on a microscope slide.

-

Image the stained organoids using a confocal microscope.

Western Blotting for GCNT3 and Mucins

Materials:

-

Organoid cultures treated with this compound or vehicle

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-GCNT3, anti-MUC1, anti-MUC5AC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse the organoids in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Organoid and T-Cell Co-culture for Cytotoxicity Assay

Materials:

-

Pancreatic cancer organoids

-

Peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs)

-

T-cell activation reagents (e.g., anti-CD3/CD28 beads)

-

RPMI-1640 medium with 10% FBS and IL-2

-

Cytotoxicity assay kit (e.g., LDH release assay or caspase-3/7 activity assay)

Procedure:

-

Pre-treat organoids with this compound (100 µM) or vehicle for 48-72 hours.

-

Isolate T-cells from PBMCs or TILs and activate them if necessary.

-

Co-culture the pre-treated organoids with T-cells at a desired effector-to-target ratio (e.g., 10:1) in a 96-well plate.

-

Incubate the co-culture for 24-48 hours.

-

Measure T-cell-mediated cytotoxicity using a suitable assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on enhancing T-cell killing of pancreatic cancer organoids.

References

- 1. This compound abrogates mucin immune suppressive barrier improving efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biogem.it [biogem.it]

- 3. This compound abrogates mucin immune suppressive barrier improving efficacy of gemcitabine and nab-paclitaxel treatment in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Dosing and Administration of Talniflumate in Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration of Talniflumate in mouse models, based on currently available scientific literature. This compound is a non-steroidal anti-inflammatory drug (NSAID) and a prodrug of niflumic acid. It has been investigated for its role as a mucoregulator and its anti-cancer properties.

Data Presentation: Quantitative Dosing Information

The following tables summarize the quantitative data for this compound administration in mouse studies.

| Administration Route | Dosage | Mouse Model | Study Duration | Observed Effects | Reference |

| Dietary Admixture | 0.4 mg/g of chow | Cystic Fibrosis (CF) mice with distal intestinal obstructive syndrome | 21 days | Significantly increased survival from 26% to 77% | [1][2] |

| Dietary Admixture | 400 ppm (equivalent to 0.4 mg/g of chow) | Syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) mouse model (KPC06 organoids in C57BL/6 mice) | Pre-treatment for 1 week, continued for the duration of the study | Reduced GCNT3 and mucin expression, increased T cell infiltration, and enhanced efficacy of chemotherapy (gemcitabine/nab-paclitaxel) |

Experimental Protocols

Protocol 1: Dietary Administration of this compound for Cystic Fibrosis Mouse Model

Objective: To assess the efficacy of this compound in increasing the survival of cystic fibrosis (CF) mice.

Materials:

-

This compound

-

Standard mouse chow

-

Mixer for incorporating the drug into the chow

-

CF mouse model (e.g., Cftr-/-)

-

Control diet (standard mouse chow without this compound)

Procedure:

-

Drug Preparation: Prepare a medicated diet by thoroughly mixing this compound with the standard mouse chow to achieve a final concentration of 0.4 mg of this compound per gram of chow.[1][2] Ensure homogenous distribution of the drug within the feed.

-

Animal Acclimation: Acclimate the CF mice to the housing conditions for a specified period before the start of the experiment.

-

Experimental Groups: Divide the mice into at least two groups: a control group receiving the standard diet and a treatment group receiving the this compound-medicated diet.

-

Administration: Provide the respective diets to the mice ad libitum for a period of 21 days.[1][2] Ensure free access to water.

-

Monitoring: Monitor the mice daily for signs of distress, changes in food and water intake, and survival.

-

Data Analysis: At the end of the 21-day period, calculate the survival rate for each group and perform statistical analysis to determine the significance of any observed differences.

Protocol 2: Dietary Administration of this compound in a Syngeneic Pancreatic Cancer Mouse Model

Objective: To evaluate the effect of this compound on tumor growth and the tumor microenvironment, alone or in combination with chemotherapy.

Materials:

-

This compound

-

Standard mouse chow

-

Syngeneic mouse model of pancreatic cancer (e.g., orthotopic transplantation of KPC06 organoids into C57BL/6 mice)

-

Chemotherapeutic agents (e.g., gemcitabine, nab-paclitaxel)

-

Control diet (standard mouse chow without this compound)

Procedure:

-

Drug Preparation: Prepare a medicated diet containing 400 ppm of this compound. This is equivalent to 0.4 mg of this compound per gram of chow.

-

Tumor Cell Implantation: Surgically implant pancreatic cancer cells or organoids into the pancreas of the mice. Allow for tumor establishment (e.g., 10 days).

-

Randomization: After tumor establishment, randomize the mice into different treatment groups: Control (saline), this compound diet, Chemotherapy, and Combination (this compound diet + Chemotherapy).

-

This compound Administration: Start the mice in the this compound and Combination groups on the medicated diet. This can begin as a pre-treatment for one week before the initiation of chemotherapy.

-

Chemotherapy Administration: Administer chemotherapeutic agents according to the established protocol (e.g., gemcitabine at 100 mg/kg and nab-paclitaxel at 10 mg/kg via intraperitoneal injection once a week for 2 weeks).

-

Monitoring: Monitor tumor growth using imaging techniques (e.g., high-contrast ultrasound). Also, monitor the general health of the mice.

-